molecular formula C15H13BrO B12830519 3-Bromo-9,9-dimethyl-9H-fluoren-2-ol

3-Bromo-9,9-dimethyl-9H-fluoren-2-ol

Cat. No.: B12830519
M. Wt: 289.17 g/mol
InChI Key: DVFSOBCDQPUMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-9,9-dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C15H13BrO. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9,9-dimethyl-9H-fluoren-2-ol typically involves the bromination of 9,9-dimethylfluorene followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The hydroxylation step can be achieved using reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium .

Industrial Production Methods

the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9,9-dimethyl-9H-fluoren-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-9,9-dimethyl-9H-fluoren-2-ol is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine and hydroxyl groups. These functional groups allow the compound to undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

IUPAC Name

3-bromo-9,9-dimethylfluoren-2-ol

InChI

InChI=1S/C15H13BrO/c1-15(2)11-6-4-3-5-9(11)10-7-13(16)14(17)8-12(10)15/h3-8,17H,1-2H3

InChI Key

DVFSOBCDQPUMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC(=C(C=C31)O)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.